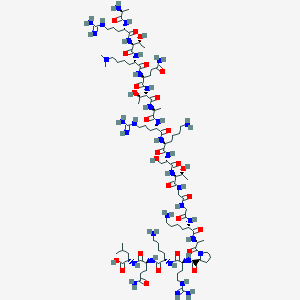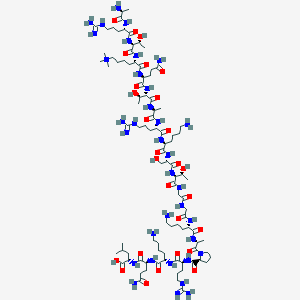
GsAF-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GsAF-II (also termed Kappa-theraphotoxin-Gr2c, GsAF-2) was originally isolated from the venom of Grammostola rosea spider. GsAF-II peptide toxin has antinociceptive and antiarrhythmic effects in mammals. The peptide is reported to block the following voltage-gated sodium channels: Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6 and Nav1.7 with IC50 values of, respectively, 5.7, 12, 24, 4, 6.6 and 1.3 µM. This peptide also blocks hERG1 with an IC50 value of 4.7 µM.
Applications De Recherche Scientifique
Ground-based Spectral Radiometer System (GSAF) : A study by Kuchiki et al. (2009) discusses a ground-based spectral radiometer system for albedo and flux (GSAF). This system is developed to retrieve mass concentration of snow impurities and effective snow grain size automatically. It measures spectral albedo and diffuse fraction with a single sensor to omit a radiometric calibration. This technology is particularly relevant for continuous measurements in snowfields, showing significant correlations between retrieved parameters and in-situ measurements (Kuchiki et al., 2009).
GSAF Grid Storage Access Framework : Scifo (2007) presents the GSAF framework, a software utility allowing applications to manage data on Grid and a Web-based instrument to access Grid data remotely. This framework is aimed at Grid user communities and software developers, as well as commercial structures interested in developing new business (Scifo, 2007).
GsAF in Gene Therapy : A study by Capito and Spector (2007) explores the use of a collagen scaffold for nonviral IGF-1 gene delivery in articular cartilage tissue engineering. They investigate the use of a type II collagen-glycosaminoglycan (CG) scaffold for facilitating gene transfer to produce elevated, prolonged, and local expression of insulin-like growth factor (IGF)-1. This approach aims to enhance cartilage regeneration (Capito & Spector, 2007).
GsAF in Peptide Toxin Research : Research by Liu et al. (2001) mentions Grammostola spatulata analgesic factors (GsAF), found effective in various animal models of moderate-to-severe pain. These peptides exhibit activity in models of neuropathic pain and represent a potentially interesting approach to the amelioration of pain associated with cancer and post-operative periods (Liu et al., 2001).
Propriétés
Formule moléculaire |
C176H261N47O45S7 |
|---|---|
Poids moléculaire |
3979.78 Da |
Apparence |
White lyophilized solidPurity rate: > 98%AA sequence: Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Glu-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Leu-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Ile-Glu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25)Length (aa): 31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




